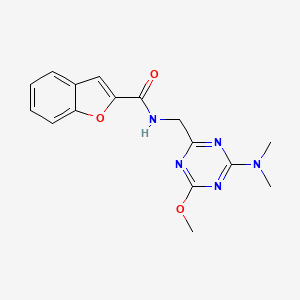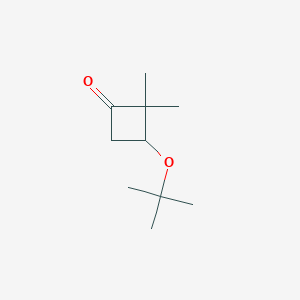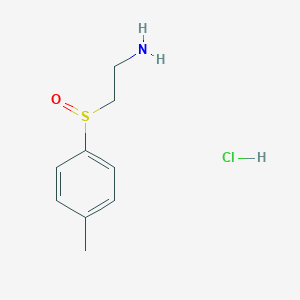
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide, also known as E7820, is a small molecule compound that has been extensively studied for its potential therapeutic applications. E7820 is a sulfonamide derivative with a molecular weight of 437.54 g/mol and a chemical formula of C22H25N2O4S.
科学的研究の応用
Antimicrobial and Antifungal Properties
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide has been examined for its potential antimicrobial and antifungal activities. Research indicates that compounds structurally similar to this chemical have shown effectiveness against specific microbial strains, demonstrating their potential in developing new antimicrobial therapies (Zareef et al., 2007).
Potential in Alzheimer's Disease Treatment
Compounds related to this sulfonamide have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer's disease. These studies suggest potential therapeutic applications for Alzheimer's disease, indicating a direction for further research (Abbasi et al., 2018).
Anticancer Activity
Several studies have explored the anticancer properties of compounds structurally similar to N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide. These include investigations into their ability to inhibit cancer cell proliferation and potential as lead compounds for new cancer therapies (Zhang et al., 2010), (Kumar et al., 2014).
Pharmacokinetics and Drug Development
Research has also been conducted on the pharmacokinetic properties of related compounds, such as their absorption, distribution, metabolism, and excretion in the body. These studies are crucial for developing new drugs and understanding their behavior in biological systems (Ohashi et al., 1999).
Applications in Neuropharmacology
Compounds structurally similar have been investigated for their potential in treating neurological disorders. These include studies on their receptor binding affinities and effects on neurotransmitter levels, which are vital for understanding their potential therapeutic applications in conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
特性
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-5-21-17-7-6-15(10-14(17)11-18(21)22)20-26(23,24)16-8-12(2)19(25-4)13(3)9-16/h6-10,20H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEISMVPNBQNDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2945676.png)
![N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2945678.png)
![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2945679.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945680.png)

![3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2945686.png)
![2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2945687.png)
![1,3-dimethyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2945690.png)